molecular formula C17H15NO5S B2402890 3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid CAS No. 1260905-60-9

3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B2402890
CAS No.: 1260905-60-9
M. Wt: 345.37
InChI Key: MKVGUYQPNSXTLF-UHFFFAOYSA-N
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Description

3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenylisoxazole: Another benzofuran derivative with similar structural features.

    5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid: Lacks the methyl group at the 3-position.

    3-Methyl-1-benzofuran-2-carboxylic acid: Lacks the sulfamoyl group.

Uniqueness

3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-10-4-3-5-12(8-10)18-24(21,22)13-6-7-15-14(9-13)11(2)16(23-15)17(19)20/h3-9,18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVGUYQPNSXTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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